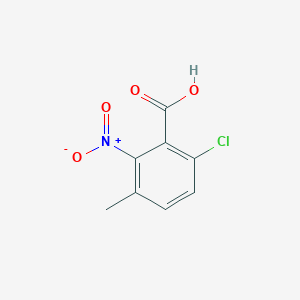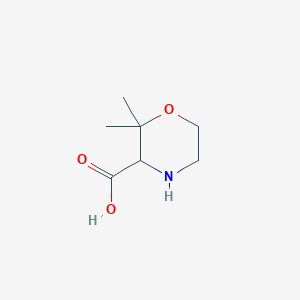
2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents. One common method involves the use of Grignard reagents, where 1-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in dry tetrahydrofuran (THF) under an argon atmosphere, followed by the addition of the Grignard reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects . The compound’s effects are mediated through the cholinergic-nitric oxide signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride
- 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile
Uniqueness
2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with muscarinic receptors and influence cardiovascular function sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-amino-2-(1-phenylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C11H13N3O/c12-11(8-15)9-6-13-14(7-9)10-4-2-1-3-5-10/h1-7,11,15H,8,12H2 |
Clé InChI |
LNPKPOGBJVCGOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=N2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol](/img/structure/B13557169.png)
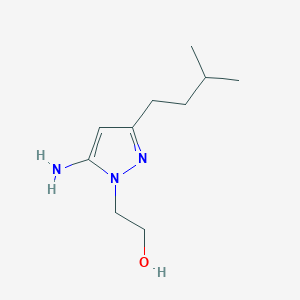
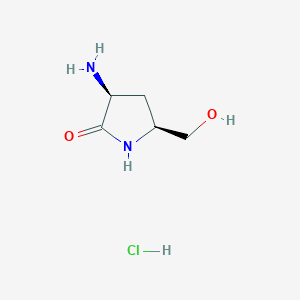
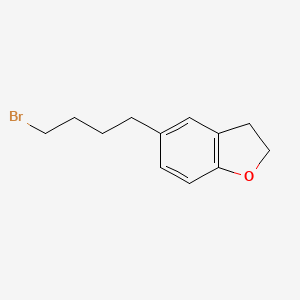

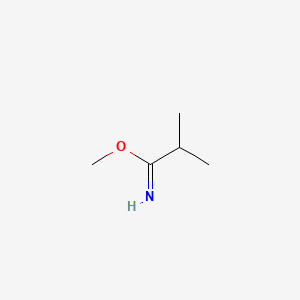
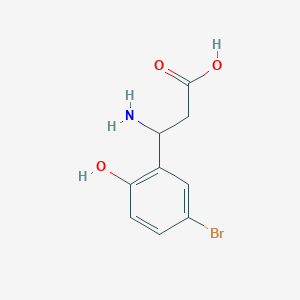
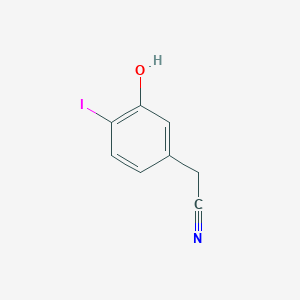

![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
